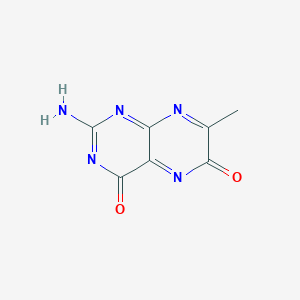
2-Amino-1,5-dihydro-7-methylpteridine-4,6-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Amino-1,5-dihydro-7-methylpteridine-4,6-dione is a heterocyclic compound with the molecular formula C7H7N5O2 It is known for its unique structure, which includes a pteridine ring system
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-1,5-dihydro-7-methylpteridine-4,6-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2,4,5-triamino-6-hydroxypyrimidine with formic acid and formaldehyde. The reaction is carried out under reflux conditions, leading to the formation of the pteridine ring system .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The scalability of the synthesis process is crucial for its application in various industries.
Análisis De Reacciones Químicas
Types of Reactions
2-Amino-1,5-dihydro-7-methylpteridine-4,6-dione undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various derivatives, depending on the oxidizing agents used.
Reduction: Reduction reactions can modify the pteridine ring, leading to different reduced forms.
Substitution: The amino group and other positions on the pteridine ring can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of pteridine-4,6-dione derivatives, while substitution reactions can introduce various functional groups onto the pteridine ring .
Aplicaciones Científicas De Investigación
2-Amino-1,5-dihydro-7-methylpteridine-4,6-dione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex pteridine derivatives.
Biology: The compound is studied for its potential role in biological systems, including enzyme interactions and metabolic pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of certain diseases.
Mecanismo De Acción
The mechanism of action of 2-Amino-1,5-dihydro-7-methylpteridine-4,6-dione involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting metabolic processes. Its unique structure allows it to bind to specific sites on target molecules, leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
- 6-Hydroxy-7-methylpterin
- 2-Amino-7-methyl-3,5-dihydro-pteridine-4,6-dione
- 7-Methylxanthopteridine
Uniqueness
2-Amino-1,5-dihydro-7-methylpteridine-4,6-dione is unique due to its specific substitution pattern on the pteridine ringCompared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for various research and industrial purposes .
Propiedades
Fórmula molecular |
C7H5N5O2 |
|---|---|
Peso molecular |
191.15 g/mol |
Nombre IUPAC |
2-amino-7-methylpteridine-4,6-dione |
InChI |
InChI=1S/C7H5N5O2/c1-2-5(13)10-3-4(9-2)11-7(8)12-6(3)14/h1H3,(H2,8,12,14) |
Clave InChI |
QHWGQOGGCLSUKE-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC2=NC(=NC(=O)C2=NC1=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


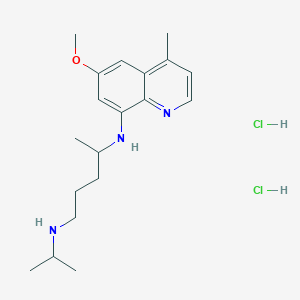

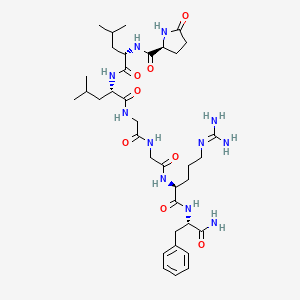
![1-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-2-sulfanylidene-1,3-diazinan-4-one](/img/structure/B15131502.png)
![9,9'-Spirobi[fluorene]-2',7-diyldiboronic acid](/img/structure/B15131505.png)
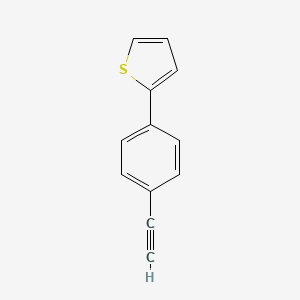
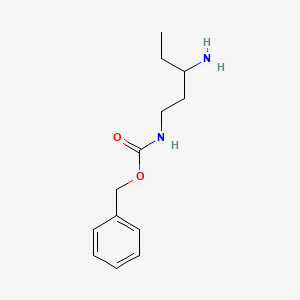
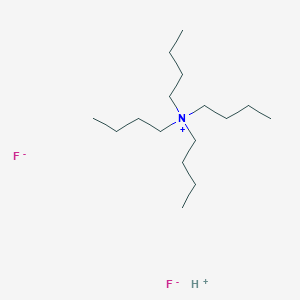
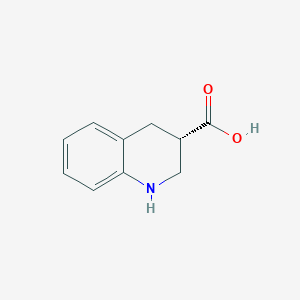

![(2Z)-3-oxo-N-phenyl-2-({[4-(trifluoromethyl)phenyl]amino}methylidene)butanamide](/img/structure/B15131575.png)
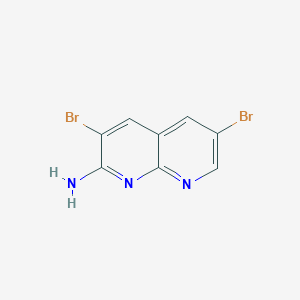
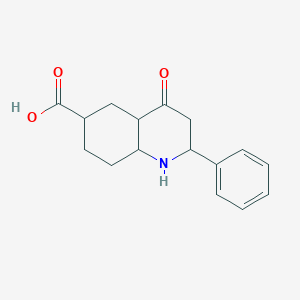
![2-([1,1'-Biphenyl]-4-yl)-4-phenyl-6-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-1,3,5-triazine](/img/structure/B15131607.png)
